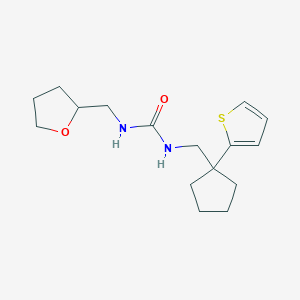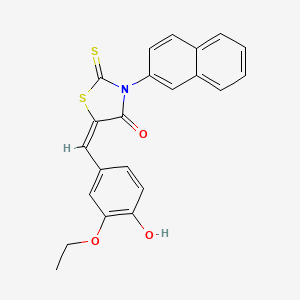
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H17NO3S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives, closely related to the compound , have shown significant antimicrobial properties. For instance, one derivative demonstrated high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) of 8-16µM. These compounds also showed activity against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus ((Krát ký, Vinšová, & Stolaříková, 2017)).
Anti-Parkinson's Activity
- A study synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, closely related to the compound , revealed their potential in anti-Parkinson's activity. Some compounds exhibited potent free radical scavenging activity and showed significant activity in a 6-OHDA lesioned rat model of Parkinson's disease ((Gomathy, Antony, Elango, Singh, & Gowramma, 2012)).
Antibacterial Activity of Derivatives
- Derivatives of 2-thioxothiazolidin-4-one have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds showed good to moderate activity, comparable to standard drugs like Ampicillin ((PansareDattatraya & Devan, 2015)).
Cytotoxicity Study
- Research on 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives showed that some compounds were potent against various cancer cell lines, suggesting their potential in cancer treatment ((Choodamani et al., 2021)).
Antimicrobial, Anticancer Evaluation and QSAR Studies
- A series of 4-thiazolidinone derivatives were synthesized and evaluated for antimicrobial and anticancer potentials. Some derivatives were found to be effective antimicrobial agents and active anticancer agents ((Deep et al., 2016)).
Anticancer Evaluation
- Another study focused on the synthesis of various derivatives, including reactions with nucleophiles for anticancer evaluation. Some newly synthesized compounds showed potential as anticancer agents ((Gouhar & Raafat, 2015)).
Computational and Pharmacological Evaluation for Toxicity and Antioxidant Actions
- Computational and pharmacological studies of novel derivatives revealed their potential in toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions ((Faheem, 2018)).
Propriétés
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S2/c1-2-26-19-11-14(7-10-18(19)24)12-20-21(25)23(22(27)28-20)17-9-8-15-5-3-4-6-16(15)13-17/h3-13,24H,2H2,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWEUHTBOGSTD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

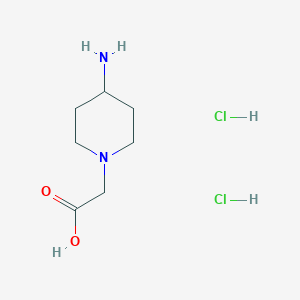
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
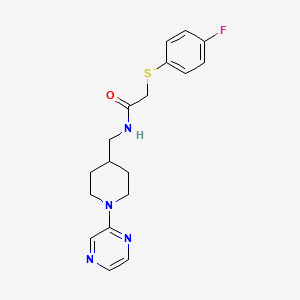
![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2444676.png)
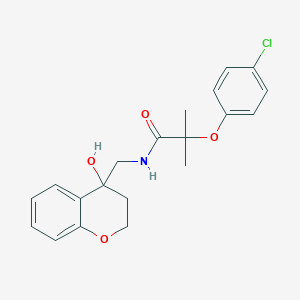

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)
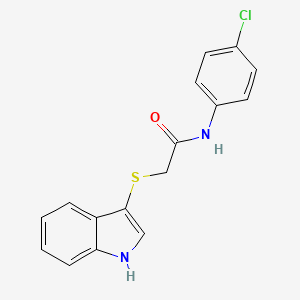


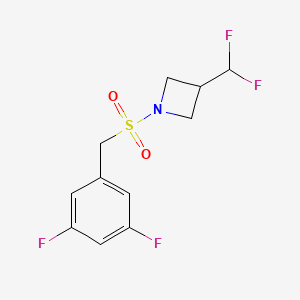

![1-[1-amino-5-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl]-1-ethanone](/img/structure/B2444690.png)
